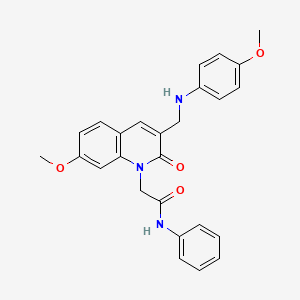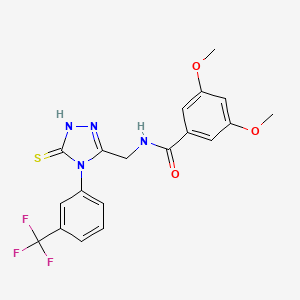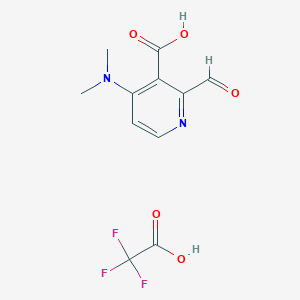![molecular formula C18H16N2O2S B2614398 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate CAS No. 1396843-32-5](/img/structure/B2614398.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activities and applications. It is related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol, which has a molecular weight of 206.27 .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for a similar compound yielded a 94% yield, with a melting point of 334°C .Molecular Structure Analysis
The molecular structure of 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol, a related compound, has been identified with the InChI code 1S/C10H10N2OS/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives are diverse. For instance, some benzothiazole derivatives have shown anti-tubercular activity against the H 37 Rv strain of M. tuberculosis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structures related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate have been synthesized and evaluated for various chemical properties and biological activities. For instance, microwave-assisted synthesis methods have been developed for efficient production of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones with potential pharmacological applications (Mistry & Desai, 2006). These compounds were explored for their antibacterial and antifungal activities, demonstrating significant potential in antimicrobial applications.
Antimicrobial Activity
New series of benzothiazole derivatives, including azetidin-2-ones, have been synthesized and evaluated for antimicrobial activities. These derivatives showed promising results against a range of bacterial and fungal pathogens, indicating the potential of this compound related compounds in developing new antimicrobial agents (Ansari & Lal, 2009).
Corrosion Inhibition
Studies have investigated the effectiveness of benzothiazole derivatives as corrosion inhibitors, notably in the protection of oil well tubular steel in acidic environments. These compounds, including closely related derivatives to this compound, have shown high efficiency in inhibiting corrosion, with their performance improving with increased concentration. This highlights their potential application in industrial settings to protect metal surfaces against corrosive agents (Yadav, Sharma, & Kumar, 2015).
Anticancer Activity
The exploration of thiabendazole-derived 1,2,3-triazole compounds, synthesized via a click chemistry approach, has demonstrated significant anticancer activity. While not directly related to this compound, this research direction indicates the broader potential of benzothiazole and azetidine-containing compounds in oncology. Some derivatives exhibited potent antiproliferative effects against various human cancer cell lines, highlighting the chemotherapeutic potential of these chemical frameworks (El Bourakadi et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)22-13-10-20(11-13)18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGDPZDVAUIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)


![1-(3-bromo-4-methoxybenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2614320.png)

![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)
![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)





